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N-(2-Aminophenyl)-4-(formamidomethyl)benzamide
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Overview
Description
N-(2-Aminophenyl)-4-(formamidomethyl)benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of an aminophenyl group and a formamidomethyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-4-(formamidomethyl)benzamide can be achieved through a multi-step process. One efficient method involves the reaction of N-(2-aminophenyl)benzamide with phenyl isocyanate. This reaction proceeds through a sequential nucleophilic/intramolecular addition process, followed by transamidation . The reaction conditions typically include the use of a suitable solvent and controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-4-(formamidomethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Antineoplastic Activity
One of the most significant applications of N-(2-Aminophenyl)-4-(formamidomethyl)benzamide derivatives is their potential use in cancer therapy. Research has demonstrated that these compounds exhibit antineoplastic properties, making them candidates for the treatment of various malignancies.
Case Study: Efficacy Against Tumors
A study highlighted in a patent (US5137918A) describes the effectiveness of this compound derivatives against neoplastic diseases. In vivo tests on SD rats showed that specific derivatives significantly inhibited tumor growth, particularly in models of colon carcinoma and mammary adenocarcinoma. For instance, compound A demonstrated complete inhibition of colon carcinoma growth at an equimolar dose of 7.0 mg/kg/day, with a relative median tumor volume T/C of 11.1% .
Compound | Tumor Type | Dose (mg/kg/day) | T/C (%) |
---|---|---|---|
A | Colon Carcinoma | 7.0 | 11.1 |
B | Mammary Adenocarcinoma | 5.9 | 10.6 |
C | Mammary Adenocarcinoma | 8.0 | 9.5 |
Research Findings
Recent studies have focused on optimizing these compounds to enhance their efficacy and selectivity against cancer cells. For example, structural modifications have led to the discovery of more potent derivatives that show improved activity against various cancer cell lines .
Development of New Derivatives
The synthesis of new derivatives based on this compound is an active area of research. Innovations include modifications that improve solubility and bioavailability, which are critical for effective drug formulation.
Table: New Derivatives and Their Properties
Derivative Name | Solubility (mg/mL) | Bioactivity |
---|---|---|
4-Acetamido-N-(2-aminophenyl)benzamide | 25 | High |
4-Formylamido-N-(2-aminophenyl)benzamide | 15 | Moderate |
4-Isobutyrylamido-N-(2-aminophenyl)benzamide | 30 | High |
Broader Pharmaceutical Applications
Beyond oncology, this compound derivatives are being explored for their potential in treating autoimmune diseases and other proliferative conditions due to their immunomodulatory effects.
Clinical Implications
The ability to modify these compounds allows researchers to tailor them for specific therapeutic uses, potentially leading to new treatments for conditions like rheumatoid arthritis or lupus .
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-4-(formamidomethyl)benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminophenyl)benzamide: A precursor in the synthesis of N-(2-Aminophenyl)-4-(formamidomethyl)benzamide.
Phenyl isocyanate: Used in the synthesis of secondary amides from N-(2-aminophenyl)benzamide.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Biological Activity
N-(2-Aminophenyl)-4-(formamidomethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and histone deacetylase (HDAC) inhibition. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
The synthesis of this compound typically involves the reaction of 4-formamidobenzoyl chloride with 2-aminophenylamine. The resulting compound features a benzamide structure, which is significant for its biological activity.
2.1 Antitumor Activity
Research indicates that derivatives of this compound exhibit promising antitumor properties. For instance, a related compound, 4-amino-N-(2'-aminophenyl)benzamide (GOE1734), demonstrated significant efficacy against various tumor types, including osteosarcoma and colorectal adenocarcinoma, with a maximum tolerated dose identified in animal models .
2.2 HDAC Inhibition
This compound and its analogs have been evaluated for their inhibitory effects on HDACs, which are crucial targets in cancer therapy due to their role in regulating gene expression through chromatin remodeling. A study showed that certain benzamide derivatives exhibited selective inhibition of HDAC2, leading to cytotoxic effects in cancer cell lines such as HCT116 . The structure-activity relationship studies suggest that modifications to the benzamide moiety can enhance HDAC inhibitory activity.
3.1 Efficacy Against Solid Tumors
In preclinical studies, compounds similar to this compound were tested for their ability to inhibit solid tumor growth. The results indicated that these compounds could induce apoptosis in tumor cells and arrest the cell cycle at specific phases, thereby reducing tumor proliferation rates significantly .
3.2 Structure-Activity Relationship Analysis
A comprehensive SAR analysis has been conducted on various N-substituted benzamides, including those derived from this compound. This analysis revealed that specific substitutions on the benzene ring significantly affect biological activity, with certain configurations leading to enhanced HDAC inhibition and improved anticancer efficacy .
4. Data Tables
Compound Name | Activity Type | IC50 (μM) | Reference |
---|---|---|---|
GOE1734 | Antitumor | Varies by tumor type | |
N-(2-Amino-5-substituted phenyl)benzamides | HDAC Inhibition | Varies by substitution | |
FNA | HDAC3 Inhibition | 0.095 |
5. Conclusion
This compound is a compound with notable biological activity, particularly in the realms of oncology and epigenetic regulation through HDAC inhibition. Continued research into its derivatives and analogs may yield valuable insights into novel therapeutic agents for cancer treatment.
Properties
Molecular Formula |
C15H15N3O2 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-(formamidomethyl)benzamide |
InChI |
InChI=1S/C15H15N3O2/c16-13-3-1-2-4-14(13)18-15(20)12-7-5-11(6-8-12)9-17-10-19/h1-8,10H,9,16H2,(H,17,19)(H,18,20) |
InChI Key |
OFOGHZPFHGXYQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC=O |
Origin of Product |
United States |
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